

# Application Notes: Assessing T-Cell Activation and Exhaustion In Vitro

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Audience: Researchers, scientists, and drug development professionals.

Introduction: T-cell activation is a critical process in the adaptive immune response, initiated by T-cell receptor (TCR) engagement with antigens presented by major histocompatibility complex (MEC) molecules. This leads to clonal expansion, differentiation into effector cells, and cytokine production.[1] Conversely, T-cell exhaustion is a state of dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions and sustained expression of inhibitory receptors.[2][3][4] Understanding and accurately measuring these two states in vitro are crucial for developing immunotherapies, including checkpoint inhibitors and CAR-T cell therapies.

### Part 1: Assessment of T-Cell Activation

T-cell activation is a multi-step process resulting in cellular proliferation and the acquisition of effector functions.[5][6] In vitro assessment typically involves stimulating T-cells through the TCR/CD3 complex and co-stimulatory molecules like CD28, followed by measuring specific hallmarks of activation.

# **Key Markers of T-Cell Activation**

The activation status of T-cells can be determined by measuring the expression of various cell surface and intracellular molecules.



Marker Type	Marker	Description	Typical Assay
Early Surface Markers	CD69	C-type lectin, one of the earliest markers expressed within hours of activation.	Flow Cytometry
CD25 (IL-2Rα)	The alpha chain of the IL-2 receptor; expression is upregulated to promote T-cell proliferation.	Flow Cytometry	
Late Surface Markers	CD44	An adhesion molecule, high expression is associated with antigen-experienced and memory T-cells.	Flow Cytometry
ICOS	Inducible T-cell co- stimulator, important for T-cell differentiation and function.	Flow Cytometry	
Intracellular Markers	Ki-67	A nuclear protein associated with cellular proliferation.	Flow Cytometry
Secreted Cytokines	IL-2	A key cytokine that drives T-cell proliferation and survival.[4]	ELISA, ELISpot, Intracellular Cytokine Staining (ICS)



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IFN-y, TNF-α

Pro-inflammatory cytokines indicative of effector T-cell function.[4]

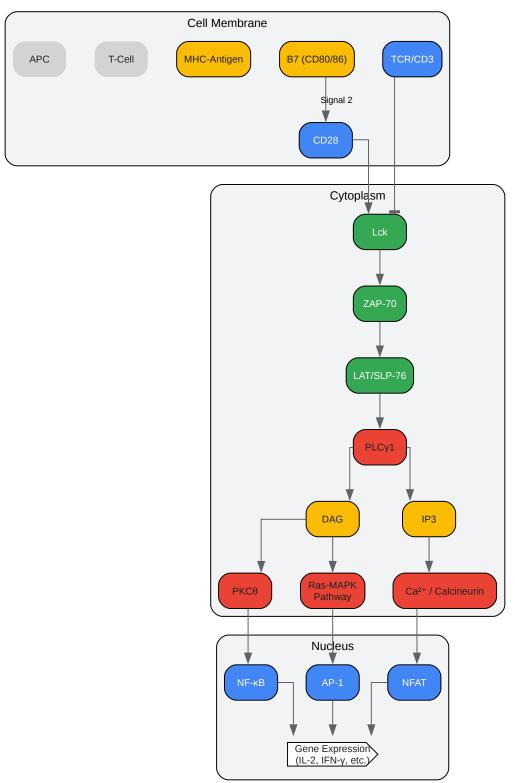
ELISA, ELISpot, Intracellular Cytokine Staining (ICS)

## **T-Cell Activation Signaling Pathway**

T-cell activation requires two primary signals. Signal 1 is delivered through the TCR recognizing its cognate antigen-MHC complex. Signal 2 is a co-stimulatory signal, most commonly provided by the interaction of CD28 on the T-cell with B7 molecules (CD80/CD86) on the antigen-presenting cell (APC).[8][9] These signals trigger a cascade of intracellular events leading to the activation of transcription factors like NFAT, NF-kB, and AP-1, which drive the expression of genes responsible for T-cell proliferation, differentiation, and cytokine secretion.[5][10]



### T-Cell Activation Signaling Pathway



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A simplified diagram of the T-cell activation signaling cascade.



### **Experimental Protocols**

This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) to assess T-cell activation marker expression.

#### Materials:

- Human PBMCs, freshly isolated or cryopreserved
- Complete RPMI-1640 medium
- 96-well flat-bottom plate
- Anti-human CD3 antibody (functional grade)[1]
- Anti-human CD28 antibody (soluble)[1]
- Flow cytometry antibodies (e.g., anti-CD3, CD4, CD8, CD69, CD25)
- FACS buffer (PBS + 2% FBS)
- Fixable Viability Dye

#### Procedure:

- Plate Coating: Dilute anti-CD3 antibody to 5 µg/mL in sterile PBS. Add 100 µL to each well of a 96-well plate. Incubate for 2 hours at 37°C or overnight at 4°C.[1]
- Cell Preparation: Thaw or isolate PBMCs and resuspend in complete RPMI-1640 at 1-2 x 10<sup>6</sup> cells/mL.
- Stimulation: Just before adding cells, wash the antibody-coated plate twice with 200  $\mu L$  of sterile PBS.[1]
- Add 200 μL of the cell suspension to each well.
- Add soluble anti-CD28 antibody to a final concentration of 2 μg/mL.[1]
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24-72 hours.



- Cell Staining: Harvest cells and wash with PBS. Stain with a fixable viability dye according to the manufacturer's protocol.
- Wash cells and stain with a cocktail of fluorescently-labeled surface antibodies (e.g., CD3, CD4, CD8, CD69, CD25) for 30 minutes on ice in the dark.
- · Wash cells twice with FACS buffer.
- Data Acquisition: Analyze cells on a flow cytometer. Gate on live, single lymphocytes, then
  on T-cell subsets (e.g., CD4+) to assess the expression of activation markers.

This protocol outlines the quantification of a secreted cytokine (e.g., IL-2) from the supernatant of activated T-cell cultures using a sandwich ELISA.

### Materials:

- Supernatant from T-cell activation culture (from Protocol 1)
- ELISA plate
- Capture antibody (e.g., anti-human IL-2)[11]
- Detection antibody (biotinylated anti-human IL-2)[11]
- Recombinant cytokine standard (e.g., recombinant human IL-2)
- Streptavidin-HRP
- TMB substrate solution
- Stop solution (e.g., 1M H<sub>2</sub>SO<sub>4</sub>)
- · Wash buffer and Assay diluent

### Procedure:

 Plate Coating: Dilute the capture antibody in binding solution and add 100 μL to each well of an ELISA plate. Incubate overnight at 4°C.[11]



- Blocking: Wash the plate and block with 200  $\mu L$  of assay diluent for 1-2 hours at room temperature.
- Sample Incubation: Wash the plate. Add 100 μL of culture supernatants and serially diluted cytokine standards to appropriate wells. Incubate for 2 hours at room temperature.
- Detection Antibody: Wash the plate. Add 100  $\mu$ L of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
- Enzyme Conjugate: Wash the plate. Add 100  $\mu$ L of Streptavidin-HRP solution to each well. Incubate for 30 minutes at room temperature in the dark.
- Substrate Development: Wash the plate. Add 100  $\mu$ L of TMB substrate. Incubate for 15-30 minutes in the dark until a color develops.
- Read Plate: Add 50 μL of stop solution to each well. Read the absorbance at 450 nm on a microplate reader. Calculate cytokine concentrations by comparing sample absorbance to the standard curve.

### Part 2: Assessment of T-Cell Exhaustion

T-cell exhaustion is a state of dysfunction resulting from chronic antigen stimulation. It is a major barrier in cancer immunotherapy and chronic viral infections.[3][4] In vitro models are essential for screening therapeutics that can reverse this exhausted state.

# **Key Markers of T-Cell Exhaustion**

Exhaustion is phenotypically defined by the co-expression of multiple inhibitory receptors and specific transcription factors.



Marker Type	Marker	Description	Typical Assay
Inhibitory Receptors	PD-1	Programmed cell death protein 1. A key regulator of T-cell exhaustion.[2][4]	Flow Cytometry
TIM-3	T-cell immunoglobulin and mucin-domain containing-3. Often co-expressed with PD-1 on severely exhausted cells.[2][3]	Flow Cytometry	
LAG-3	Lymphocyte-activation gene 3. Binds to MHC class II and inhibits T- cell function.[2][3]	Flow Cytometry	
CTLA-4	Cytotoxic T- lymphocyte- associated protein 4. Competes with CD28 for B7 binding, delivering an inhibitory signal.[3]	Flow Cytometry	
Transcription Factors	TOX	A key transcription factor that drives the epigenetic and transcriptional program of exhaustion.[12][13]	Intracellular Flow Cytometry
EOMES	Eomesodermin. A transcription factor associated with the exhausted phenotype. [4]	Intracellular Flow Cytometry	

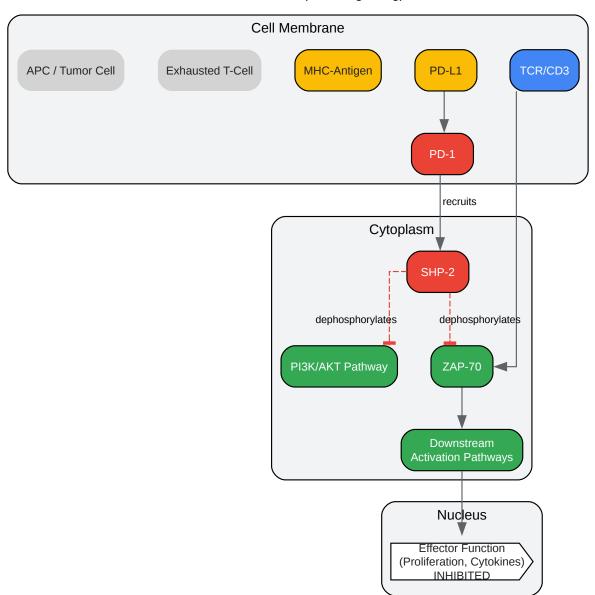


Functional Readouts	Decreased Cytokine Production	Reduced secretion of IFN-y, TNF-α, and IL-2 upon re-stimulation.	ELISA, ELISpot, ICS
Impaired Proliferation	Reduced proliferative capacity upon restimulation.	Proliferation Assays (CFSE, EdU)	

# **T-Cell Exhaustion Signaling Pathway**

Inhibitory receptors like PD-1 function by dampening TCR signaling. Upon binding its ligand (PD-L1), the cytoplasmic tail of PD-1 becomes phosphorylated, recruiting the phosphatase SHP-2. SHP-2 dephosphorylates key downstream effectors of the TCR and CD28 signaling pathways, thereby inhibiting T-cell activation, proliferation, and cytokine production.[14][15]





T-Cell Exhaustion (PD-1 Signaling)

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Inhibitory signaling through the PD-1 receptor.

# **Experimental Protocols**

### Methodological & Application





This protocol describes a method to induce a T-cell exhaustion phenotype in vitro through repeated stimulation.[13]

#### Materials:

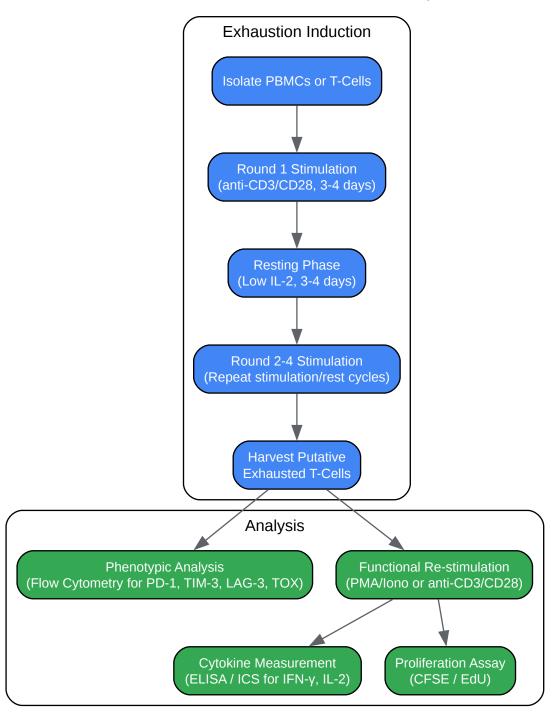
- Human PBMCs or isolated T-cells
- Complete RPMI-1640 medium with IL-2 (low concentration, e.g., 20 U/mL)
- 96-well or 24-well tissue culture plates
- Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-based)

#### Procedure:

- Initial Stimulation (Round 1): Activate T-cells as described in Protocol 1. Culture for 3-4 days.
- Resting Phase: After the initial activation, expand the cells in medium containing low-dose IL-2 for 3-4 days without stimulation to allow them to return to a semi-resting state.
- Re-stimulation (Round 2-4): Harvest the cells, wash them, and re-plate them in newly prepared anti-CD3 coated wells (or with fresh anti-CD3/CD28 beads). Repeat the stimulation/rest cycle 2-3 more times. This chronic stimulation mimics the conditions that lead to exhaustion.[13][16][17]
- Assessment: After the final round of stimulation and a brief resting period, the T-cells can be assessed for hallmarks of exhaustion.
  - Phenotype: Stain for inhibitory receptors (PD-1, TIM-3, LAG-3) and transcription factors (TOX) using flow cytometry.
  - Function: Re-stimulate a portion of the cells with a strong stimulus (e.g., PMA/Ionomycin or fresh anti-CD3/CD28) and measure cytokine production (IFN-γ, IL-2) by ELISA or ICS, and proliferation by CFSE or EdU assays. Compare the results to T-cells that only underwent a single round of stimulation ("effector T-cells").



### Workflow for In Vitro T-Cell Exhaustion Assay



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A general workflow for inducing and assessing T-cell exhaustion in vitro.



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